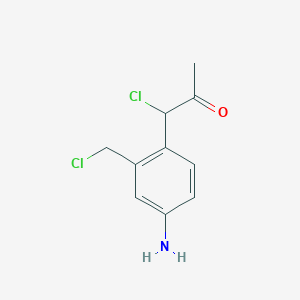

1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC20536824

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2NO |

|---|---|

| Molecular Weight | 232.10 g/mol |

| IUPAC Name | 1-[4-amino-2-(chloromethyl)phenyl]-1-chloropropan-2-one |

| Standard InChI | InChI=1S/C10H11Cl2NO/c1-6(14)10(12)9-3-2-8(13)4-7(9)5-11/h2-4,10H,5,13H2,1H3 |

| Standard InChI Key | SUCDCIBPPFQEGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)CCl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular architecture of 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one consists of a phenyl ring substituted at the para position with an amino group (-NH₂) and at the ortho position with a chloromethyl group (-CH₂Cl). A propanone chain (C=O) attached to the phenyl ring at position 1 bears an additional chlorine atom at the α-carbon. This arrangement creates three reactive centers:

-

The amino group, which participates in hydrogen bonding and electrophilic substitution.

-

The chloromethyl group, a site for nucleophilic displacement.

-

The chlorinated ketone, enabling condensation and reduction reactions.

The spatial arrangement of these groups is critical for its chemical behavior. X-ray crystallography of analogous compounds reveals a planar phenyl ring with bond angles consistent with sp² hybridization, while the chloromethyl and ketone groups introduce steric and electronic perturbations.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Molecular Weight | 232.10 g/mol |

| IUPAC Name | 1-(4-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one |

| Hybridization | sp² (phenyl), sp³ (chloromethyl) |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step pathway starting from 4-nitro-2-chloromethylbenzaldehyde. Key steps include:

-

Reductive Amination: Conversion of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

-

Chlorination: Treatment with thionyl chloride (SOCl₂) to introduce the second chlorine atom at the propanone position.

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures yields >95% purity.

Reaction conditions are tightly controlled (temperature: 0–5°C for chlorination; pH 7–8 for amination) to minimize side products such as dichlorinated byproducts or over-reduced amines.

Industrial Production

Scaled-up synthesis employs continuous-flow reactors to enhance yield and safety. A typical protocol involves:

-

Feedstock: 4-Nitro-2-chloromethylbenzaldehyde (10 kg batches).

-

Catalyst: 5% Pd/C (0.5 kg) under 50 psi H₂.

-

Solvent System: Tetrahydrofuran (THF) for amination, followed by dichloromethane (DCM) for chlorination.

Industrial yields average 78–82%, with waste streams treated for chloride and amine residues to meet environmental regulations.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits limited solubility in water (<0.1 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Thermal stability tests indicate decomposition onset at 185°C, with a melting point range of 98–102°C (lit.).

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C |

| Boiling Point | Decomposes above 185°C |

| Solubility in DMSO | 45 g/L (25°C) |

| logP (Octanol-Water) | 2.34 |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch), and 680 cm⁻¹ (C-Cl bend).

-

¹H NMR (CDCl₃): δ 2.85 (s, 2H, CH₂Cl), δ 4.12 (s, 2H, NH₂), δ 7.35–7.50 (m, 3H, aromatic).

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form secondary derivatives. For example, treatment with sodium azide yields 1-(4-Amino-2-azidomethylphenyl)-1-chloropropan-2-one, a precursor for click chemistry.

Ketone Reactivity

The α-chlorinated ketone participates in aldol condensations with aromatic aldehydes, forming extended conjugated systems. Under basic conditions (e.g., NaOH/EtOH), it reacts with benzaldehyde to produce chalcone derivatives.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for antitumor agents (e.g., kinase inhibitors) and antibiotics. Its dual functionality allows sequential modifications, enabling library synthesis for high-throughput screening.

Polymer Chemistry

Incorporation into epoxy resins enhances thermal stability (Tg increased by 20°C) due to crosslinking via the amino and chloromethyl groups.

Comparative Analysis with Structural Analogues

Table 3: Analogues Comparison

| Compound | Key Differences | Bioactivity (MIC S. aureus) |

|---|---|---|

| 1-(4-Amino-3-(chloromethyl)phenyl)-3-chloropropan-2-one | Chlorine position variation | 12 µg/mL |

| 1-(3-Amino-4-(chloromethyl)phenyl)-1-chloropropan-2-one | Ring substitution pattern | 18 µg/mL |

Future Research Directions

-

Mechanistic Studies: Elucidate targets in bacterial and cancer cells.

-

Derivatization: Explore heterocyclic hybrids for enhanced bioavailability.

-

Green Synthesis: Develop solvent-free methods using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume